4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Overview
Description
Scientific Research Applications
Efficient Synthesis and Derivative Formation
One study reports on the efficient synthesis of 4-substituted 7-azaindole derivatives using chloro-nitro-pyrrolopyridine as a building block, demonstrating the compound's role as a versatile precursor for nucleophilic displacement reactions, which is crucial for creating pharmacologically relevant molecules (Figueroa‐Pérez et al., 2006).
Novel Heterocyclic Molecule Development
Another research effort focused on synthesizing and characterizing a new heterocycle based on the chloro-fluorophenyl-pyrrolopyridinone framework. This study highlights the molecule's potential in non-linear optics and as an anticancer drug lead, due to its stability and charge transfer properties (Murthy et al., 2017).
Electronic Structure and Stability Analysis
The electronic structure and stability of 4-chloro-pyrrolopyridine have been analyzed through experimental charge density distribution studies. This research provides insights into the compound's covalent bonding characteristics and kinetic stability, useful for materials science applications (Hazra et al., 2012).
Antibacterial Activity
A series of pyrrolopyridine derivatives demonstrated antibacterial activity, showcasing the compound's utility in developing new antibacterial agents. This highlights its importance in medicinal chemistry for creating compounds with potential therapeutic applications (Toja et al., 1986).
Semiconducting Materials Development
Research into nitrogen-embedded small molecules derived from pyrrolopyridinone has explored their optical, electrochemical properties, and carrier transport properties. This study illustrates the compound's applicability in developing novel semiconducting materials with potential uses in electronics (Zhou et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a pyrrolopyrazine scaffold have shown a wide range of biological activities, indicating that they interact with multiple targets .
Mode of Action
It’s known that the nh moiety at the c4-position is critical for inhibitory activity .
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have shown to reduce the migration and invasion abilities of cells .
Action Environment
The compound’s stability may be influenced by factors such as temperature, ph, and light exposure .
Biochemical Analysis
Biochemical Properties
4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as proliferation, differentiation, and survival . The compound binds to the tyrosine kinase domain of FGFRs, inhibiting their activity and subsequently affecting downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . This interaction is significant in the context of cancer therapy, as abnormal FGFR signaling is associated with tumor growth and progression.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, particularly breast cancer 4T1 cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion capabilities of these cells, highlighting its potential as an anti-metastatic agent . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, further underscoring its therapeutic potential.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of FGFRs. By binding to the tyrosine kinase domain, it prevents the autophosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways . This inhibition leads to a decrease in cell proliferation and an increase in apoptosis. Additionally, the compound may affect gene expression by modulating transcription factors and other regulatory proteins involved in cell cycle control and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and migration, although the extent of these effects may vary depending on the specific cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating a narrow therapeutic window . These findings highlight the importance of optimizing dosage to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . Additionally, it may affect metabolic flux and metabolite levels by inhibiting key enzymes involved in cellular metabolism, further contributing to its therapeutic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in certain tissues, particularly those with high expression of FGFRs, which may enhance its therapeutic efficacy in targeting tumors.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, further influencing its therapeutic effects.
Properties
IUPAC Name |
4-chloro-3-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-4-6-5(9)2-3-10-7(6)11-8(4)12/h2-4H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYIBCMTNLIYPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CN=C2NC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601176866 | |
Record name | 2H-Pyrrolo[2,3-b]pyridin-2-one, 4-chloro-1,3-dihydro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601176866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1818847-33-4 | |
Record name | 2H-Pyrrolo[2,3-b]pyridin-2-one, 4-chloro-1,3-dihydro-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrrolo[2,3-b]pyridin-2-one, 4-chloro-1,3-dihydro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601176866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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